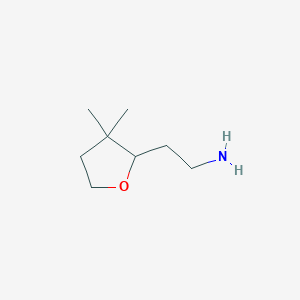

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, 2-(3,3-dimethyltetrahydrofuran-2-yl)ethan-1-amine . This compound is characterized by the presence of an oxolane ring substituted with a dimethyl group and an ethanamine side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 3,3-dimethyloxolane with an appropriate amine source under controlled conditions. One common method involves the use of a reductive amination process, where the oxolane is first converted to an intermediate aldehyde or ketone, followed by reaction with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Amine-Specific Reactions

The primary amine group drives nucleophilic and condensation reactions:

1.1 Acid-Base Reactions

The amine reacts with acids to form salts, enhancing solubility for purification or pharmaceutical formulations. For example:

Compound + HCl→Ammonium chloride salt

This property is exploited in purification processes.

1.2 Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:

R-NH2+CH3I→R-NH-CH3+HI -

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride):

R-NH2+Cl-CO-CH3→R-NH-CO-CH3+HCl

These reactions are foundational for modifying the compound’s bioactivity.

1.3 Schiff Base Formation

Condensation with aldehydes/ketones yields Schiff bases, intermediates for heterocyclic synthesis:

R-NH2+R’CHO→R-N=CH-R’+H2O

Such derivatives are explored for antimicrobial and catalytic applications .

Oxolane Ring Reactivity

The dimethyloxolane ring undergoes ring-opening and oxidation:

2.1 Acid-Catalyzed Ring-Opening

Under acidic conditions (e.g., H₂SO₄), the ring opens to form diols or esters:

Oxolane+H2OH+HO-(CH2)2−C(CH3)2−OH

This reaction is critical for synthesizing linear intermediates.

2.2 Oxidative Degradation

Strong oxidants (e.g., KMnO₄) break the ring into carboxylic acids:

OxolaneKMnO4HOOC-(CH2)2−COOH

Controlled oxidation preserves the amine group for hybrid molecules .

Multicomponent Reactions (MCRs)

The compound participates in one-pot MCRs due to its dual reactivity:

3.1 Imidate Intermediate Formation

With triethyl orthoformate (TEOF), it forms imidate intermediates that react with nitriles or ketones:

Compound+TEOF→ImidateNucleophileHeterocyclic product

This pathway is key for synthesizing pyrrole derivatives .

3.2 Thiol-Amine Conjugation

Inspired by enzymatic processes, furan-thiol-amine MCRs yield sulfur-containing heterocycles:

Oxolane+Thiol+Amine→3-Thio-N-pyrrole derivatives

These products are studied for bioactivity .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Key Applications |

|---|---|---|---|

| Alkylation | Alkyl halide, base | Secondary amine | Drug derivatization |

| Schiff Base Formation | Aldehyde, RT | Imine | Catalysis, antimicrobials |

| Ring-Opening | H₂SO₄, 80°C | Diol/ester | Polymer precursors |

| Oxidation | KMnO₄, acidic conditions | Dicarboxylic acid | Biodegradable materials |

| MCRs | TEOF, nucleophile | Pyrrole/heterocycle | Pharmaceutical lead compounds |

Research Implications

-

Synthetic Utility : The compound’s amine and oxolane groups enable modular synthesis of bioactive molecules, including antimicrobials and enzyme inhibitors .

-

Mechanistic Insights : Kinetic studies suggest steric hindrance from the dimethyl group slows nucleophilic attacks on the oxolane ring compared to unsubstituted analogs .

-

Pharmacological Potential : Schiff base derivatives exhibit preliminary activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science.

Biochemical Studies

In biological research, this compound is utilized to study enzyme-substrate interactions and as a ligand in biochemical assays. Its ability to modulate enzyme activity makes it a useful tool for investigating metabolic pathways and enzyme kinetics.

Pharmaceutical Development

The compound has potential applications in drug development. It can act as a substrate or inhibitor for specific molecular targets, influencing various biochemical pathways. This characteristic is particularly valuable in designing drugs that target specific diseases or conditions.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with a specific enzyme involved in metabolic processes. The compound was shown to inhibit the enzyme's activity, leading to decreased substrate conversion rates. This finding suggests its potential role as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers have used this compound as a precursor to synthesize novel compounds with enhanced biological activity. By modifying the amine group and introducing various substituents, they developed derivatives that exhibited improved efficacy against cancer cell lines.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

2-(3,3-Dimethyloxolan-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

2-(3,3-Dimethyloxolan-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

2-(3,3-Dimethyloxolan-2-yl)methanamine: Similar structure but with a different substitution pattern on the oxolane ring.

Uniqueness

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both an oxolane ring and an ethanamine side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Actividad Biológica

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by its unique oxolane structure, which contributes to its biological properties. The molecular formula is C7H15N, and it features a secondary amine group that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amine group can form hydrogen bonds with biomolecules, potentially influencing enzymatic activity or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown varying degrees of toxicity, necessitating further exploration of its therapeutic index.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Varies across different cancer cell lines |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various compounds for antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth in certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : A study focused on the cytotoxic effects of the compound on human cancer cell lines demonstrated that at higher concentrations, it induced apoptosis. The IC50 values varied significantly among different cell lines, indicating selective toxicity which could be exploited in targeted cancer therapies.

Table 2: Case Study Results

| Study Focus | Cell Line Tested | IC50 (μM) | Observations |

|---|---|---|---|

| Antimicrobial Efficacy | Staphylococcus aureus | 12.5 | Significant growth inhibition |

| Cytotoxicity | HeLa | 25.0 | Induced apoptosis at high doses |

| MCF-7 | 30.0 | Selective toxicity observed |

Safety Profile

Toxicological evaluations are essential in understanding the safety profile of this compound. Studies have shown that while the compound exhibits biological activity, it also has a threshold for toxicity that must be considered in therapeutic applications.

Propiedades

IUPAC Name |

2-(3,3-dimethyloxolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBABWGZOWWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.